molecular formula C10H12ClNO4S B2658142 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride CAS No. 1016522-59-0

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride

Cat. No.: B2658142
CAS No.: 1016522-59-0
M. Wt: 277.72
InChI Key: AJTHTMQVVZOTJZ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: CID 18072428) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a (2-methoxyethyl)carbamoyl (-CONH-CH₂CH₂-OCH₃) group at position 3 . Its molecular formula is C₁₀H₁₂ClNO₄S, with a molecular weight of 277.017 g/mol. The compound’s structural features include:

  • A polar 2-methoxyethyl chain, enhancing solubility in polar solvents.
  • A reactive sulfonyl chloride group, enabling nucleophilic substitution (e.g., in sulfonamide synthesis).
  • A carbamoyl linker, which may facilitate hydrogen bonding and biological interactions.

Predicted collision cross-section (CCS) values for adducts range from 158.5 Ų ([M+H]⁺) to 168.9 Ų ([M+Na]⁺), suggesting moderate molecular size and compactness .

Properties

IUPAC Name

3-(2-methoxyethylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)17(11,14)15/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTHTMQVVZOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl derivatives .

Scientific Research Applications

The compound 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.

Antitumor Activity

Research has indicated that sulfonyl chlorides can serve as intermediates in the synthesis of various antitumor agents. For example, derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation. Studies have shown that modifications to the sulfonamide moiety can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.

Inhibition of Protein Kinases

This compound has been investigated as a potential inhibitor of specific protein kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases. The sulfonyl chloride group is particularly useful for creating covalent inhibitors that can selectively target active sites on kinases, leading to the development of novel therapeutic strategies against diseases like cancer and metabolic disorders.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the creation of bioactive molecules. Its ability to undergo nucleophilic attack makes it suitable for coupling reactions with amines, alcohols, and other nucleophiles to form complex structures that may exhibit biological activity.

Case Studies

Several studies illustrate the practical applications of this compound:

  • Study on Antitumor Activity : A recent study synthesized a series of sulfonamide derivatives from this compound and tested them against various cancer cell lines. Results showed significant inhibition of cell growth, suggesting potential for further development as anticancer agents.
  • Protein Kinase Inhibition : Another research project focused on modifying the sulfonamide group to enhance selectivity towards specific protein kinases involved in cancer progression. The findings indicated that certain derivatives exhibited potent inhibitory effects on kinase activity, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical synthesis processes .

Comparison with Similar Compounds

Carbamoyl Substituents

  • 2-Methoxyethyl (Target Compound) : Balances polarity and lipophilicity, making it suitable for aqueous-organic reaction systems .
  • Trifluoroethyl () : Introduces fluorophilic properties, enhancing metabolic stability in drug candidates .

Sulfonyl Chloride Reactivity

  • The trifluoromethyl derivative () exhibits faster reaction kinetics in nucleophilic substitutions due to the electron-withdrawing CF₃ group .
  • The methoxyethyl carbamoyl group in the target compound may sterically hinder sulfonyl chloride reactivity compared to smaller substituents (e.g., methylcarbamoyl in ) .

Biological Activity

The compound 3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonamide derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₃ClN₂O₃S
  • Molecular Weight : 288.75 g/mol
  • IUPAC Name : this compound

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The sulfonamide moiety enhances its binding affinity to target proteins, influencing their activity.

Pharmacological Effects

  • Antidiabetic Activity : Research indicates that derivatives of sulfonamides, including this compound, may exhibit hypoglycemic effects, making them potential candidates for managing diabetes mellitus .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : The sulfonamide class is known for its antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis .

Case Studies

Case Study 1: Antidiabetic Effects

In a study examining the effects of various sulfonamide derivatives on glucose metabolism, this compound was evaluated for its ability to lower blood glucose levels in diabetic animal models. The results indicated a significant reduction in glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced the production of inflammatory markers in human cell lines stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidiabeticSignificant reduction in blood glucose levels
Anti-inflammatoryDecreased production of inflammatory cytokines
AntimicrobialInhibition of bacterial growth

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (μM)Target
This compound<50Glucose Transporter
Sulfanilamide30Dihydropteroate Synthase
Other SulfonamidesVariesVarious Enzymes

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